molecular formula C13H10BrFO B8153384 4-Bromo-3-fluoro-3'-methoxy-1,1'-biphenyl

4-Bromo-3-fluoro-3'-methoxy-1,1'-biphenyl

Cat. No.: B8153384
M. Wt: 281.12 g/mol
InChI Key: MSYQRWLYOCXBTF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrFO It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methoxy substituents on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, especially in the context of drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl exerts its effects depends on its specific application. In the context of drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to the active site of the target protein and altering its function.

Comparison with Similar Compounds

4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

    4-Bromo-3-fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but with different substitution patterns.

    4-Bromo-3-chloro-2-fluoro-4’-methoxy-1,1’-biphenyl: Contains a chlorine atom instead of a fluorine atom.

    1-Bromo-3-fluorobenzene: A simpler structure with only one benzene ring.

The uniqueness of 4-Bromo-3-fluoro-3’-methoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-bromo-2-fluoro-4-(3-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYQRWLYOCXBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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